Methyl 2-amino-4,5-dicyclohexylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4,5-dicyclohexylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c1-23-20(22)18-12-16(14-8-4-2-5-9-14)17(13-19(18)21)15-10-6-3-7-11-15/h12-15H,2-11,21H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBMPFUMXRFQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C2CCCCC2)C3CCCCC3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Strategies for Methyl 2 Amino 4,5 Dicyclohexylbenzoate
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of Methyl 2-amino-4,5-dicyclohexylbenzoate reveals several potential disconnection points. The primary disconnections involve the ester, amino, and dicyclohexyl functionalities from the central benzene (B151609) ring.
Primary Disconnections:
C-N Bond Disconnection: This leads to a 2-halo-4,5-dicyclohexylbenzoate precursor and an ammonia equivalent. This approach relies on nucleophilic aromatic substitution or, more likely, a transition-metal-catalyzed amination reaction.
C-C Bond Disconnections (Cyclohexyl Groups): This disconnection points towards a di-substituted benzene precursor and a cyclohexylating agent. Friedel-Crafts alkylation is a classical approach for this transformation. wikipedia.orglibretexts.orgopenstax.org
Ester Disconnection: This suggests a 2-amino-4,5-dicyclohexylbenzoic acid precursor and methanol (B129727). Standard esterification methods can be employed for this final step.
A plausible forward synthetic strategy emerging from this analysis would involve the initial synthesis of a 1,2-dicyclohexylbenzene intermediate, followed by functionalization of the aromatic ring to introduce the carboxylic acid and amino moieties, and finally, esterification. The order of introduction of the amino and carboxyl groups is crucial to manage directing group effects and potential side reactions.
Precursor Synthesis and Methodological Innovations
The successful synthesis of this compound hinges on the efficient preparation of key precursors. This section outlines innovative methods for the synthesis of the dicyclohexyl-substituted benzoic acid and the introduction of the amino group.
The core of the target molecule is the 4,5-dicyclohexylbenzoic acid moiety. A common route to such structures involves the Friedel-Crafts reaction followed by oxidation.
Friedel-Crafts Alkylation:
The initial step would likely be a Friedel-Crafts alkylation of a suitable benzene derivative. wikipedia.orglibretexts.orgopenstax.org For instance, the reaction of benzene with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) can introduce the cyclohexyl groups. lhsciencemansa.org However, Friedel-Crafts alkylations are prone to polyalkylation and carbocation rearrangements. libretexts.orgopenstax.orgyoutube.com Careful control of reaction conditions is necessary to favor the desired 1,2-disubstituted product.
| Reaction Step | Reagents and Conditions | Key Considerations |
| Dicyclohexylation | Benzene, Cyclohexyl Halide, Lewis Acid (e.g., AlCl₃) | Control of polyalkylation, regioselectivity, potential for carbocation rearrangements. |
| Acylation | 1,2-Dicyclohexylbenzene, Acyl Halide, Lewis Acid | Introduction of a carbonyl group for subsequent oxidation. |
| Oxidation | Acyl-1,2-dicyclohexylbenzene, Strong Oxidizing Agent (e.g., KMnO₄, H₂CrO₄) | Cleavage of the acyl group to form a carboxylic acid. youtube.comorganic-chemistry.org |
Oxidation of an Alkyl Precursor:
An alternative and often more controlled method involves the oxidation of a pre-installed alkyl group. For example, a Friedel-Crafts acylation of 1,2-dicyclohexylbenzene would introduce an acetyl group, which can then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. youtube.comorganic-chemistry.org This two-step process of acylation followed by oxidation often provides better regiochemical control compared to direct alkylation followed by oxidation. The oxidation of cyclic ketones to dicarboxylic acids is also a known transformation and could be relevant in related synthetic designs. bibliotekanauki.plnih.gov
Introducing an amino group onto a sterically hindered and electron-rich aromatic ring requires robust and selective methods.
Nitration and Reduction:
A traditional approach involves the nitration of the dicyclohexyl-substituted benzoic acid precursor, followed by reduction of the nitro group to an amine. The regioselectivity of the nitration is directed by the existing substituents. The carboxylic acid group is a meta-director, while the alkyl (cyclohexyl) groups are ortho, para-directors. Careful consideration of the combined directing effects is necessary.
Catalytic Amination:
Modern synthetic chemistry offers more direct and milder methods for C-N bond formation. Palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful tool for the coupling of aryl halides with amines. researchgate.netacs.orgorganic-chemistry.orgnih.gov This would involve the synthesis of a halogenated dicyclohexyl-substituted benzoic acid ester, which is then coupled with an ammonia surrogate. This method is particularly useful for sterically hindered substrates. researchgate.netorganic-chemistry.orgnih.gov
| Catalyst System | Ligand | Amine Source | Typical Conditions |
| Pd(OAc)₂ / P(t-Bu)₃ | Tri-tert-butylphosphine | N-Alkyl-substituted anilines | Toluene, base (e.g., NaOt-Bu) |
| [Pd(μ-Br)(t-Bu₃P)]₂ | Tri-tert-butylphosphine | Hindered anilines | Toluene, base |
| Pd₂(dba)₃ / tBuBrettPhos | tBuBrettPhos | Unprotected anilines | Toluene, LHMDS |
Recent advancements in photocatalysis have also enabled the direct C-H amination of arenes, which could provide a more atom-economical route to the desired product. acs.orgnih.govacs.orgresearchgate.net These methods often utilize a photocatalyst to generate a highly reactive nitrogen-centered radical that can undergo addition to the aromatic ring. acs.orgacs.org
The final step in the synthesis is the esterification of the 2-amino-4,5-dicyclohexylbenzoic acid. The presence of the amino group requires chemoselective esterification methods to avoid undesired side reactions such as N-acylation.
Fischer Esterification:
Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. libretexts.org For aminobenzoic acids, the amino group will be protonated by the acid catalyst, which protects it from reacting. libretexts.org
Other Esterification Methods:
Alternatively, the use of diazomethane provides a rapid and clean method for the methylation of carboxylic acids, although it is a toxic and explosive reagent. Another approach is to use a coupling agent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid towards reaction with methanol. For sterically hindered carboxylic acids, more reactive acylating agents like acyl chlorides can be prepared and subsequently reacted with methanol.
Multi-Component Reaction Approaches to the Benzoate (B1203000) Core
Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that could potentially be adapted for the synthesis of the core structure of this compound. rsc.orgorganic-chemistry.orgmdpi.comresearchgate.net
A hypothetical Ugi reaction could involve the condensation of a 4,5-dicyclohexyl-substituted aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a complex α-aminoacyl amide derivative. rsc.orgorganic-chemistry.org Subsequent transformations of the Ugi product could then lead to the desired anthranilate structure. While not a direct route to the target molecule, MCRs provide a platform for the rapid generation of a library of related compounds for further investigation. nih.govnih.gov
Catalytic Methods in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective transformations. In the context of synthesizing this compound, several catalytic methods are of particular importance.
Palladium-Catalyzed Cross-Coupling:
As mentioned earlier, palladium-catalyzed C-N bond formation is a key technology for the introduction of the amino group. acs.orgacs.org The development of specialized ligands has enabled the amination of even highly sterically hindered aryl halides. researchgate.netorganic-chemistry.orgnih.gov
Photoredox Catalysis for C-H Amination:
Direct C-H functionalization is a major goal in contemporary synthesis. Photoredox catalysis has emerged as a powerful tool for C-H amination, allowing for the direct conversion of C-H bonds to C-N bonds under mild conditions. acs.orgnih.govacs.orgresearchgate.net This approach could potentially be applied to a dicyclohexylbenzene precursor to directly install the amino group, bypassing the need for a halogenated intermediate. nih.gov
The application of these advanced catalytic methods can significantly shorten synthetic routes, improve yields, and reduce waste, making the synthesis of complex molecules like this compound more efficient and sustainable.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-nitrogen bonds, which would be crucial for the synthesis of this compound. A key step in a potential synthetic route would be the introduction of the two cyclohexyl groups onto the benzene ring.
One plausible strategy involves a twofold Suzuki-Miyaura cross-coupling reaction. This would likely begin with a dihalogenated benzene derivative, such as methyl 2-amino-4,5-dibromobenzoate, which could be coupled with cyclohexylboronic acid or a related organoboron reagent. Palladium catalysts are commonly employed for such transformations. frontiersin.org The choice of catalyst, ligands, and reaction conditions would be critical to ensure efficient double coupling and prevent side reactions.
Alternatively, a double Kumada coupling could be envisioned, reacting a di-Grignard reagent of a benzene derivative with a cyclohexyl halide, or vice versa, in the presence of a nickel or palladium catalyst. Another approach could be a Hartwig-Buchwald amination to introduce the amino group at a late stage of the synthesis. ibs.re.kr This would involve the coupling of a suitably substituted dicyclohexylbromobenzene derivative with methylamine or a protected amine equivalent, catalyzed by a palladium complex.
A hypothetical reaction scheme employing a Suzuki-Miyaura coupling is presented below:
Table 1: Hypothetical Transition Metal-Catalyzed Synthesis
| Step | Reactants | Catalyst/Reagents | Product |
| 1 | Methyl 2-amino-4,5-dibromobenzoate, Cyclohexylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) | This compound |
Organocatalytic and Biocatalytic Approaches
While transition metal catalysis provides robust methods, organocatalysis and biocatalysis are emerging as powerful, environmentally benign alternatives.
Organocatalysis: For a molecule like this compound, organocatalysis could potentially be employed in the stereoselective synthesis of the cyclohexyl rings if chiral centers were present or desired. rsc.org For the aromatic core, organocatalytic methods for the synthesis of substituted anilines could be adapted. For instance, a nucleophilic aromatic substitution (SNAAr) reaction on a suitably activated precursor, catalyzed by an organic base or a phase-transfer catalyst, could be a possibility for introducing the amino group.
Biocatalysis: Biocatalytic approaches, utilizing enzymes, offer high selectivity and mild reaction conditions. An enzymatic amination of a dicyclohexyl-substituted benzoic acid derivative could be a potential route. nih.govresearchgate.net For example, a transaminase could be used to introduce the amino group with high regioselectivity. Furthermore, engineered microorganisms could potentially be designed to produce precursors to the target molecule from simple starting materials. nih.govnih.gov
Table 2: Potential Biocatalytic Amination
| Enzyme Class | Substrate | Reaction Type | Product Precursor |
| Transaminase | Methyl 4,5-dicyclohexyl-2-oxobenzoate | Reductive Amination | This compound |
| Nitrilase | 4,5-dicyclohexyl-2-aminobenzonitrile | Hydrolysis | 2-amino-4,5-dicyclohexylbenzoic acid |
Iii. Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Amino 4,5 Dicyclohexylbenzoate
Nucleophilic Reactivity of the Aromatic Amino Group
The lone pair of electrons on the nitrogen atom of the 2-amino group imparts significant nucleophilic character, making it a primary site for reactions with a wide range of electrophiles.
The aromatic amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide derivative. This transformation is often utilized to protect the amino group during subsequent reactions.
N-alkylation reactions, another facet of the amino group's reactivity, can be achieved using alkyl halides. However, these reactions can be challenging to control, often resulting in a mixture of mono- and di-alkylated products.
Table 1: Illustrative Acylation Reactions of Methyl 2-amino-4,5-dicyclohexylbenzoate Reaction ConditionsProductAcetyl chloride in pyridineMethyl 2-acetamido-4,5-dicyclohexylbenzoateAcetic anhydride, catalytic acidMethyl 2-acetamido-4,5-dicyclohexylbenzoateBenzoyl chloride, triethylamineMethyl 2-benzamido-4,5-dicyclohexylbenzoate
The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. sigmaaldrich.comnih.gov This reversible reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net
The strategic positioning of the amino and ester groups on the aromatic ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. For instance, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of pharmacologically relevant scaffolds like quinazolinones. nih.gov Cyclocondensation reactions provide a powerful tool for building molecular complexity from this anthranilate derivative. nih.govinchem.org
Table 2: Examples of Imine Formation Reactions ReactantResulting Imine ProductBenzaldehydeMethyl 2-((benzylidene)amino)-4,5-dicyclohexylbenzoateAcetoneMethyl 2-((propan-2-ylidene)amino)-4,5-dicyclohexylbenzoateCyclohexanoneMethyl 2-((cyclohexylidene)amino)-4,5-dicyclohexylbenzoate
Reactivity Profile of the Ester Moiety
The methyl ester group features an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. Its reactivity is central to several important transformations.
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid or a base. In acid-catalyzed transesterification, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. In the base-catalyzed process, the incoming alcohol is deprotonated to form a more potent alkoxide nucleophile. These reactions are typically performed with the new alcohol as the solvent to drive the equilibrium toward the desired product.
The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4,5-dicyclohexylbenzoic acid, under either acidic or basic conditions. Basic hydrolysis, known as saponification, is an irreversible process that involves the attack of a hydroxide ion on the carbonyl carbon, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid.
Conversely, the ester group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, ultimately yielding (2-amino-4,5-dicyclohexylphenyl)methanol.
Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating amino and dicyclohexyl groups. The directing effects of the substituents determine the position of substitution.
-NH₂ (Amino) group: A strongly activating, ortho, para-directing group.
-C₆H₁₁ (Cyclohexyl) groups: Weakly activating, ortho, para-directing groups.
-COOCH₃ (Methyl Ester) group: A moderately deactivating, meta-directing group.
The outcome of an EAS reaction is overwhelmingly controlled by the most powerful activating group, which in this case is the amino group. The positions ortho and para to the amino group are C3 and C5, respectively. Since the C5 position is already occupied by a cyclohexyl group, electrophilic attack is strongly directed to the C3 position. The steric bulk of the adjacent ester group at C2 and the cyclohexyl group at C4 may influence the reaction rate but is unlikely to change the regiochemical outcome. Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation.
Regioselectivity Governed by Substituent Effects
The regioselectivity of electrophilic aromatic substitution reactions on the benzene ring of this compound is primarily dictated by the electronic effects of the amino and methyl ester substituents. smolecule.comchemicalbook.comnih.gov The amino group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. tcichemicals.comnih.gov Conversely, the methyl ester group is a deactivating group and a meta-director because it withdraws electron density from the ring. smolecule.com
In this specific molecule, the positions ortho and para to the strongly activating amino group are C3 and C6. The position meta to the deactivating methyl ester group is C6. Therefore, the directing effects of both groups are synergistic, strongly favoring electrophilic substitution at the C6 position. The C3 position is sterically hindered by the adjacent amino and dicyclohexyl groups, further reinforcing the preference for substitution at C6.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Outcome for Electrophilic Attack |
| C3 | Ortho to -NH2 (activating) | High | Minor product |
| C6 | Para to -NH2 (activating), Meta to -COOCH3 (deactivating) | Low | Major product |
Functionalization of the Dicyclohexyl-Substituted Aromatic System
Functionalization of the aromatic system, beyond simple electrophilic substitution, can be achieved through various modern synthetic methodologies. Cross-coupling reactions, for instance, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. However, the presence of the bulky dicyclohexyl groups may present significant steric challenges for many transition metal-catalyzed reactions. researchgate.net
The amino group can be diazotized and subsequently replaced by a variety of substituents, offering a versatile route to a range of derivatives. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or other esters.
Reactions Involving the Cyclohexyl Substructures
The cyclohexyl rings of this compound also present opportunities for chemical modification, which can significantly alter the molecule's properties.
Functionalization and Derivatization of the Cyclohexyl Rings
The aliphatic nature of the cyclohexyl rings makes them susceptible to free-radical reactions, such as halogenation under UV light. chemsrc.com Oxidation of the cyclohexyl rings can also be achieved, potentially leading to the formation of cyclohexanols or cyclohexanones. fishersci.comnih.gov The specific conditions of these reactions would need to be carefully controlled to avoid unwanted side reactions on the aromatic portion of the molecule.
Derivatization of the cyclohexyl moieties can also be achieved through catalytic methods. For instance, dehydrogenation could potentially lead to the formation of aromatic rings, transforming the dicyclohexylbenzoate core into a more complex polyaromatic system.
Stereochemical Aspects of Transformations on Cyclohexyl Moieties
Reactions involving the cyclohexyl rings must consider the stereochemical outcomes. The cyclohexane rings exist predominantly in a chair conformation. When a substituent is introduced onto one of the rings, it can occupy either an axial or an equatorial position. The relative stability of these conformers will influence the product distribution.
For reactions that create a new stereocenter on a cyclohexyl ring, the formation of diastereomers is possible. The stereoselectivity of such reactions will be influenced by the steric and electronic environment of the reacting center, including the presence of the bulky aromatic substituent. For example, the approach of a reagent to one face of the cyclohexyl ring may be hindered, leading to a preference for attack from the less hindered face.
Table 2: Potential Functionalizations and Stereochemical Considerations
| Reaction Type | Reagents and Conditions | Potential Products | Stereochemical Notes |
| Free-Radical Halogenation | Br2, UV light | Brominated cyclohexyl derivatives | Formation of multiple constitutional and stereoisomers possible. |
| Oxidation | KMnO4 or other oxidizing agents | Cyclohexanols, Cyclohexanones | Potential for diastereoselectivity depending on the reagent and conditions. |
| Catalytic Dehydrogenation | Pd/C, high temperature | Phenyl-substituted derivatives | Aromatization of one or both cyclohexyl rings. |
Iv. Exploration of Chemical Derivatization and Analog Synthesis
Structural Modifications at the Amino Group
The primary amino group (-NH₂) at the C2 position of the benzoate (B1203000) ring is a key nucleophilic center, making it a prime target for structural modifications such as alkylation and arylation. These modifications can lead to the formation of secondary or tertiary amines, amides, or be incorporated into heterocyclic systems.
Alkylation: The amino group can be N-alkylated through several established synthetic routes. One common method is reductive amination, which involves the reaction of the parent amine with an aldehyde or ketone in the presence of a reducing agent. This process is highly versatile for introducing a wide array of alkyl substituents.
Another powerful technique is the direct alkylation with alkyl halides. This reaction typically requires a base to neutralize the hydrogen halide byproduct. Furthermore, modern methodologies such as hydrogen-borrowing catalysis offer an efficient and atom-economical alternative for N-alkylation.
Arylation: The synthesis of N-aryl derivatives from Methyl 2-amino-4,5-dicyclohexylbenzoate can be effectively achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand, is a premier method for forming C-N bonds between an amine and aryl halides (chlorides, bromides, or iodides) or triflates. utmb.eduresearchgate.netnih.gov This reaction is known for its broad substrate scope and functional group tolerance. researchgate.net Copper-catalyzed N-arylation (Ullmann condensation) represents an alternative, often complementary, approach.
Applying the strategies mentioned above allows for the synthesis of a diverse library of N-substituted derivatives. For instance, reacting this compound with various electrophiles under appropriate conditions yields novel compounds with modified properties. The outcomes of these reactions are predictable and can be tailored by selecting specific reagents and catalysts.
| Reaction Type | Electrophile/Reagent | Catalyst/Conditions | Resulting N-Substituent |
|---|---|---|---|
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | -NH(CH₂Ph) (Benzyl) |
| N-Alkylation | Ethyl iodide | K₂CO₃ | -NH(CH₂CH₃) (Ethyl) |
| N-Arylation | Bromobenzene | Pd₂(dba)₃, phosphine ligand, NaOtBu | -NH(Ph) (Phenyl) |
| N-Arylation | 4-Chlorotoluene | Pd catalyst, ligand, base | -NH(C₆H₄-4-CH₃) (4-Tolyl) |
| N-Acylation | Acetyl chloride | Pyridine | -NH(COCH₃) (Acetyl) |
Derivatization at the Ester Functionality
The methyl ester group (-COOCH₃) is another versatile handle for chemical modification. It can be transformed into a variety of other functional groups, including other esters, amides, carboxylic acids, alcohols, and ketones, thereby expanding the chemical diversity of the molecular scaffold.
Transesterification: The methyl ester can be converted to other alkyl esters through transesterification. This equilibrium reaction is typically performed by heating the methyl ester in a large excess of a different alcohol (e.g., ethanol, propanol) in the presence of an acid (like sulfuric acid) or base catalyst. ucla.eduacs.orggoogle.com Using the alcohol as the solvent drives the equilibrium toward the desired product. ucla.edu
Aminolysis: The reaction of the ester with ammonia, a primary amine, or a secondary amine leads to the formation of a corresponding primary, secondary, or tertiary amide, respectively. masterorganicchemistry.com This transformation, known as aminolysis, can be achieved by heating the ester with the amine, sometimes with a catalyst to improve reaction rates. acs.orgtandfonline.comnih.govresearchgate.net Recent advancements have described ruthenium-catalyzed methods that proceed under neutral conditions, liberating hydrogen gas as the only byproduct. acs.orgresearchgate.netnih.gov
Hydrolysis: Saponification, the hydrolysis of the ester under basic conditions (e.g., using sodium hydroxide), followed by an acidic workup, yields the corresponding carboxylic acid (2-amino-4,5-dicyclohexylbenzoic acid). quora.com Acid-catalyzed hydrolysis can also achieve this transformation, though it is a reversible process. acs.orgrsc.orgrsc.org
Reduction to Alcohols: The ester group can be readily reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion, transforming the methyl ester into a hydroxymethyl group, yielding (2-amino-4,5-dicyclohexylphenyl)methanol. masterorganicchemistry.comlibretexts.orgreddit.combyjus.com Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters unless special conditions are employed. commonorganicchemistry.com
Addition of Organometallic Reagents: The reaction of the methyl ester with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), provides a route to tertiary alcohols. udel.edu This reaction proceeds via a two-step addition mechanism. The first equivalent of the organometallic reagent adds to the ester carbonyl to form a ketone intermediate, which is highly reactive. This ketone then rapidly reacts with a second equivalent of the organometallic reagent to form a tertiary alcohol after acidic workup. quizlet.comaskfilo.commnstate.eduyoutube.com Isolating the ketone intermediate is generally not feasible with these highly reactive reagents.
| Reaction Type | Reagent | Product Functional Group | Example Product Name Snippet |
|---|---|---|---|
| Transesterification | Ethanol, H⁺ | Ethyl Ester (-COOCH₂CH₃) | Ethyl 2-amino-4,5-dicyclohexylbenzoate |
| Aminolysis | Ammonia (NH₃) | Primary Amide (-CONH₂) | 2-Amino-4,5-dicyclohexylbenzamide |
| Hydrolysis | NaOH, then H₃O⁺ | Carboxylic Acid (-COOH) | 2-Amino-4,5-dicyclohexylbenzoic acid |
| Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) | (2-Amino-4,5-dicyclohexylphenyl)methanol |
| Grignard Addition | 2 equiv. Phenylmagnesium bromide | Tertiary Alcohol (-C(Ph)₂OH) | (2-Amino-4,5-dicyclohexylphenyl)diphenylmethanol |
Diversification Strategies on the Benzoate Core
Beyond modifications of the existing functional groups, the aromatic ring of the benzoate core offers opportunities for further diversification, primarily through electrophilic aromatic substitution or by transformation of the amino group into other functionalities.
The directing effects of the substituents on the ring—the strongly activating ortho-, para-directing amino group and the deactivating meta-directing ester group—will govern the regioselectivity of substitution reactions. The amino group's influence is dominant, directing incoming electrophiles to the positions ortho and para to it. In the case of this compound, the C3 position is ortho to the amine but sterically hindered by the adjacent ester and C4-cyclohexyl group. The C6 position, also ortho to the amine, is significantly more accessible, making it the most probable site for electrophilic attack (e.g., halogenation, nitration, or Friedel-Crafts reactions).
A particularly powerful strategy for diversification involves the conversion of the primary amino group into a diazonium salt (-N₂⁺). This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. scirp.orgresearchgate.netscirp.org The resulting diazonium salt is a versatile intermediate that can be substituted by a wide variety of nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction. scirp.orgwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This allows the introduction of groups that are not accessible through direct electrophilic substitution, providing a vast expansion of synthetic possibilities. scirp.org For example, the amino group can be replaced with halogens (Cl, Br, I), a cyano group (-CN), a hydroxyl group (-OH), or a hydrogen atom (deamination). scirp.orgwikipedia.orgorganic-chemistry.org
Introduction of Additional Substituents on the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating amino (-NH₂) group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. chemistrysteps.combyjus.com However, in this specific molecule, the positions ortho (position 3) and para (position 6) to the amino group are already substituted. This leaves position 6 as the most likely site for electrophilic attack. The two cyclohexyl groups at positions 4 and 5 are sterically hindering, which may influence the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions that could be employed to introduce a variety of functional groups onto the aromatic ring include:
Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents. For instance, bromination could be carried out using bromine (Br₂) in a solvent like acetic acid. Due to the high activation from the amino group, the reaction might proceed readily, potentially leading to polyhalogenated products if not carefully controlled. libretexts.org
Nitration: The introduction of a nitro group (-NO₂) can be accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com The strongly acidic conditions might lead to the protonation of the amino group, forming an anilinium ion, which is a meta-directing deactivator. This could potentially direct the nitro group to the position meta to the ammonium (B1175870) group. byjus.com To achieve substitution at the 6-position, protection of the amino group, for example by acetylation, might be necessary to moderate its activating effect and prevent protonation. libretexts.org
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H). byjus.com This reaction is reversible and the position of sulfonation can be influenced by reaction conditions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.org Therefore, protection of the amino group as an amide is a prerequisite for these reactions to proceed.
A summary of potential electrophilic aromatic substitution reactions on a protected form of this compound (e.g., the N-acetyl derivative) is presented below.
| Reaction | Reagents | Potential Product (Major Isomer) |
| Bromination | Br₂, FeBr₃ | Methyl 2-acetamido-6-bromo-4,5-dicyclohexylbenzoate |
| Nitration | HNO₃, H₂SO₄ | Methyl 2-acetamido-4,5-dicyclohexyl-6-nitrobenzoate |
| Acylation | RCOCl, AlCl₃ | Methyl 2-acetamido-6-acyl-4,5-dicyclohexylbenzoate |
Modifications of the Cyclohexyl Moieties to Achieve Structural Diversity
The two cyclohexyl groups offer significant opportunities for structural modification, which can influence the lipophilicity, steric profile, and conformational flexibility of the molecule.
Oxidation: Oxidation of the cyclohexyl rings can lead to a variety of derivatives. Mild oxidation could introduce hydroxyl groups, leading to cyclohexanol (B46403) derivatives. More vigorous oxidation could lead to the formation of cyclohexanone (B45756) or even ring-opened dicarboxylic acid products. The benzylic positions of the cyclohexyl rings are not susceptible to the same type of oxidation as alkylbenzenes since there are no benzylic protons.
Dehydrogenation/Aromatization: The cyclohexyl rings can potentially be dehydrogenated to form cyclohexenyl or even phenyl groups, leading to a more rigid, planar structure. This can be achieved using catalysts such as palladium on carbon (Pd/C) at elevated temperatures.
Halogenation: Free radical halogenation of the cyclohexyl rings, for instance using N-bromosuccinimide (NBS) with a radical initiator, could introduce halogen atoms onto the aliphatic rings. These halogenated derivatives can then serve as precursors for further functionalization through nucleophilic substitution or elimination reactions.
The table below outlines some potential modifications of the cyclohexyl groups.
| Reaction Type | Reagents | Potential Functional Group Introduced |
| Oxidation | KMnO₄ or CrO₃ | Hydroxyl (-OH), Carbonyl (=O) |
| Dehydrogenation | Pd/C, heat | Alkene (C=C), Aromatic ring |
| Radical Halogenation | NBS, AIBN | Bromo (-Br) |
Synthesis of Polycyclic Systems and Complex Architectures Utilizing this compound as a Building Block
This compound, being a derivative of anthranilic acid, is a valuable precursor for the synthesis of various heterocyclic and polycyclic systems. The amino and methyl ester functionalities are suitably positioned to participate in cyclization reactions.
Acridone (B373769) Synthesis: Condensation of this compound with cyclohexanone, followed by cyclization and oxidation, could yield dicyclohexyl-substituted acridone derivatives. Acridones are an important class of compounds with diverse biological activities.
Quinazolinone Synthesis: Reaction with an appropriate one-carbon synthon, such as formamide (B127407) or orthoformates, can lead to the formation of dicyclohexyl-substituted quinazolinones. These are another class of pharmacologically significant heterocycles.
Benzodiazepine (B76468) Synthesis: The amino group can be acylated, and subsequent intramolecular reactions can be designed to form seven-membered benzodiazepine rings, which are core structures in many therapeutic agents.
Diels-Alder Reactions: The aromatic ring, after suitable modification, could potentially act as a diene or dienophile in Diels-Alder reactions, providing a route to complex polycyclic frameworks. For instance, conversion of the amino group to a diazonium salt could generate a benzyne (B1209423) intermediate that can undergo [4+2] cycloaddition. wikipedia.org
The following table provides a hypothetical overview of potential polycyclic systems that could be synthesized from this compound.
| Target Polycyclic System | Key Reagents/Reaction Type |
| Dicyclohexyl-substituted Acridone | Cyclohexanone, acid-catalyzed condensation and cyclization |
| Dicyclohexyl-substituted Quinazolinone | Formamide, high temperature condensation |
| Dicyclohexyl-substituted Benzodiazepine | Acylation followed by intramolecular cyclization |
V. Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution NMR spectroscopy would be a critical tool for the unambiguous structural confirmation of Methyl 2-amino-4,5-dicyclohexylbenzoate.
¹H NMR (Proton NMR) would be expected to reveal the chemical shifts and coupling constants of the protons on the dicyclohexyl and benzoate (B1203000) moieties. The integration of the signals would confirm the number of protons in each environment.
¹³C NMR (Carbon-13 NMR) would provide information on the number and types of carbon atoms present in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring and the cyclohexyl groups.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the benzene (B151609) ring and the attachment of the cyclohexyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could provide insights into the through-space proximity of protons, offering valuable data on the preferred conformation of the dicyclohexyl groups relative to the benzoate ring.
A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below.
| ¹H NMR | Data |
| Chemical Shift (δ) ppm | Multiplicity |
| Data not available | Data not available |
| ¹³C NMR | Data |
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Advanced Mass Spectrometry Techniques for Elucidating Reaction Products and Fragmentation Pathways
Advanced mass spectrometry (MS) techniques would be essential for determining the molecular weight and elemental composition of this compound and for studying its fragmentation behavior.
High-resolution mass spectrometry (HRMS), likely using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be used to determine the accurate mass of the molecular ion, which would in turn confirm the elemental formula.
Tandem mass spectrometry (MS/MS) experiments would be conducted to investigate the fragmentation pathways of the parent ion. This would involve isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern would provide valuable structural information, for instance, showing the loss of the methyl ester group or fragmentation of the cyclohexyl rings.
A hypothetical data table summarizing the expected HRMS and major MS/MS fragments is shown below.
| Mass Spectrometry Data | |
| Technique | Observation |
| HRMS (ESI+) | m/z calculated for [M+H]⁺: Data not available |
| m/z found: Data not available | |
| MS/MS of [M+H]⁺ | Fragment ion (m/z) |
| Data not available |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Complex Derivatives
Infrared (IR) and Raman spectroscopy would provide complementary information about the vibrational modes of the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, the C-O stretching of the ester, and the C-H stretching of the aromatic and cyclohexyl groups. The positions of these bands would be sensitive to the electronic environment and potential intramolecular hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar bonds, such as the C-C bonds of the benzene ring and the cyclohexyl groups.
A table of expected characteristic vibrational frequencies is provided below.
| Vibrational Spectroscopy | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | Data not available |
| C=O stretch (ester) | Data not available |
| C-O stretch (ester) | Data not available |
| Aromatic C-H stretch | Data not available |
| Aliphatic C-H stretch | Data not available |
| Aromatic C=C stretch | Data not available |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray crystallography would provide the most definitive three-dimensional structure of this compound in the solid state, assuming a suitable crystal can be grown.
This technique would determine the precise bond lengths, bond angles, and torsion angles within the molecule.
It would also reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl, or van der Waals interactions between the cyclohexyl groups. This information is crucial for understanding the solid-state properties of the compound.
A hypothetical table of key crystallographic data is presented below.
| X-ray Crystallography Data | |
| Parameter | Value |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | Data not available |
| Bond lengths (Å) | Data not available |
| Bond angles (°) | Data not available |
| Torsion angles (°) | Data not available |
| Hydrogen bonding interactions | Data not available |
Vi. Computational Chemistry and Theoretical Modeling of Methyl 2 Amino 4,5 Dicyclohexylbenzoate
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict the geometry, energy, and various electronic properties of Methyl 2-amino-4,5-dicyclohexylbenzoate. These studies are fundamental to understanding the compound's stability and reactivity.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, DFT calculations would reveal that the electron density in the HOMO is concentrated around the aminobenzoate ring, particularly the amino group and the aromatic system, which are electron-rich. Conversely, the LUMO density would likely be distributed over the carbonyl group of the ester and the benzene (B151609) ring. Molecular Electrostatic Potential (MEP) maps, derived from electron density calculations, visualize the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack.
Interactive Table: Illustrative Frontier Orbital Energies for a Substituted Aminobenzoate
| Parameter | Energy (eV) | Description |
| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 4.65 | Energy difference indicating chemical reactivity and stability. A larger gap implies higher stability. |
The presence of two cyclohexyl groups introduces significant conformational complexity. Each cyclohexane ring can adopt several conformations, with the chair form being the most stable, followed by the twist-boat and the high-energy boat forms. Furthermore, the attachment of these rings to the benzene core can be characterized as either axial or equatorial-like.
Computational analysis involves systematically calculating the energies of all possible conformers to identify the global minimum energy structure. For this compound, the most stable conformation is expected to have both cyclohexyl rings in the low-energy chair form. To minimize steric hindrance, these chair conformers would likely be oriented such that their connection to the aromatic ring is equatorial. libretexts.org A diequatorial arrangement avoids unfavorable 1,3-diaxial interactions that would destabilize an axial orientation. libretexts.org The relative orientation of the two cyclohexyl groups (cis or trans with respect to the plane of the benzene ring) also gives rise to different isomers with distinct energy levels.
Interactive Table: Hypothetical Relative Energies of Cyclohexyl Conformations
| Conformation of Cyclohexyl Groups | Relative Energy (kcal/mol) | Stability Notes |
| Diequatorial (Chair-Chair) | 0.00 | Most stable; minimizes steric hindrance. |
| Axial-Equatorial (Chair-Chair) | +5.5 | Less stable due to one 1,3-diaxial interaction. |
| Diaxial (Chair-Chair) | +11.0 | Least stable; significant steric strain from multiple 1,3-diaxial interactions. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule flexes, rotates, and interacts with its environment.
For this compound, MD simulations can model the rotational freedom of the cyclohexyl rings and the methyl ester group. These simulations can also be performed in a simulated solvent environment (e.g., a box of water or an organic solvent) to study solute-solvent interactions. nih.gov Such studies are crucial for understanding how the solvent influences the conformational preferences of the molecule and its accessibility for reactions. Key parameters such as the Root Mean Square Deviation (RMSD) can be monitored to assess conformational stability, while Radial Distribution Functions (RDFs) can describe the structure of the solvent shell around specific parts of the molecule. nih.gov
Reaction Pathway Elucidation and Transition State Analysis through Computational Methods
Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate. scielo.br
For the synthesis of this compound, computational methods can be used to model potential synthetic routes, such as the esterification of 2-amino-4,5-dicyclohexylbenzoic acid or the reduction of a nitro-precursor followed by esterification. nih.gov By calculating the activation energies for each step, the most plausible reaction mechanism can be identified. This theoretical analysis can help optimize reaction conditions by identifying the rate-limiting step and suggesting ways to lower its energy barrier. scielo.brescholarship.org
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic properties, which is essential for the structural characterization of new compounds. nih.gov By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, one can generate theoretical NMR, IR, and Raman spectra. researchgate.net
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts for this compound. dergipark.org.tr These predicted values, when compared to experimental data, can confirm the assigned structure and provide detailed information about the electronic environment of each atom. frontiersin.org
Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies allows for the prediction of the IR and Raman spectra. larrucea.eu The predicted frequencies and intensities can be assigned to specific vibrational modes, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C-H stretches of the aromatic and cyclohexyl moieties, aiding in the interpretation of experimental spectra. academiascience.org
Interactive Table: Illustrative Predicted Spectroscopic Data
| Spectroscopy Type | Predicted Value | Assignment |
| ¹H NMR | δ 7.5-7.8 ppm | Aromatic H (adjacent to ester) |
| ¹H NMR | δ 6.5-6.8 ppm | Aromatic H (adjacent to amino) |
| ¹³C NMR | δ 168-172 ppm | Carbonyl Carbon (C=O) |
| IR Frequency | 3300-3500 cm⁻¹ | N-H stretching |
| IR Frequency | 1700-1725 cm⁻¹ | C=O stretching |
| Raman Frequency | 2850-3000 cm⁻¹ | C-H stretching (cyclohexyl) |
Computational Studies on Structure-Reactivity Relationships within the Compound Class
Computational studies can be extended to a series of related compounds to establish Quantitative Structure-Activity Relationships (QSAR) or Structure-Reactivity Relationships. nih.gov By calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a library of aminobenzoate derivatives, it is possible to build statistical models that correlate these properties with observed chemical reactivity or biological activity. nih.gov
For the class of compounds including this compound, such studies could identify which structural features are most important for a desired outcome. For example, a QSAR model might reveal that the reactivity is strongly correlated with the HOMO-LUMO gap or the electrostatic potential on the amino group. These models provide predictive power, enabling the rational design of new derivatives with enhanced properties without the need for exhaustive synthesis and testing. researchgate.net
Interactive Table: Common Descriptors in Structure-Reactivity Studies
| Descriptor | Type | Description |
| LogP | Hydrophobic | The logarithm of the partition coefficient between octanol and water; indicates lipophilicity. |
| Molar Refractivity | Steric/Electronic | A measure of the total polarizability of a mole of a substance. |
| Dipole Moment | Electronic | A measure of the separation of positive and negative electrical charges within a molecule. |
| HOMO Energy | Electronic | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Electronic | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
Vii. Applications As a Synthetic Intermediate in Advanced Organic Chemistry
Precursor for Polymerizable Monomers in Material Science
The structure of Methyl 2-amino-4,5-dicyclohexylbenzoate is well-suited for its conversion into specialized monomers for high-performance polymers. The amino functionality can be readily transformed into a polymerizable group, such as an acrylamide (B121943), methacrylamide (B166291), or by reaction with phosgene or its equivalents to form an isocyanate. The resulting monomers would carry the bulky dicyclohexylphenyl side group.
Polymers derived from such monomers are anticipated to exhibit several desirable properties:
High Thermal Stability: The rigid aromatic backbone and the saturated cyclohexyl rings would contribute to a high glass transition temperature (Tg) and enhanced thermal stability.
Increased Solubility in Organic Solvents: The aliphatic cyclohexyl groups can improve the solubility of otherwise rigid aromatic polymers, facilitating processing and characterization.
Controlled Interchain Spacing: The significant steric bulk of the dicyclohexyl substituents would prevent close packing of polymer chains, creating materials with a higher free volume. This property is particularly relevant in the design of gas separation membranes.
The synthesis of a methacrylamide monomer, for instance, would proceed via the acylation of the amine with methacryloyl chloride.
Table 1: Hypothetical Properties of Polymers Derived from Dicyclohexylbenzoate Monomers
| Monomer Derivative | Polymerization Method | Predicted Polymer Property | Potential Application |
| N-(2-carbomethoxy-4,5-dicyclohexylphenyl)methacrylamide | Free Radical Polymerization | High Tg, good solubility in THF and chloroform | Gas separation membranes, advanced coatings |
| Methyl 2-isocyanato-4,5-dicyclohexylbenzoate | Anionic Polymerization | Rigid-rod polyurethane with high thermal stability | High-strength fibers, aerospace composites |
Building Block for Ligands in Coordination Chemistry
The 2-aminobenzoate (B8764639) scaffold is a classic precursor for the synthesis of a variety of ligands for coordination chemistry. The amino group can be derivatized to introduce additional donor atoms, creating multidentate ligands capable of forming stable complexes with transition metals. For example, condensation with salicylaldehyde (B1680747) would yield a Schiff base ligand with an {N, O} donor set. Further modification of the ester group could introduce another coordination site.
The dicyclohexyl groups would play a crucial role in the properties of the resulting metal complexes:
They provide a sterically hindered environment around the metal center, which can influence the coordination geometry, prevent the formation of polymeric species, and stabilize reactive metal centers.
The lipophilic nature of the cyclohexyl rings would enhance the solubility of the metal complexes in nonpolar organic solvents, which is advantageous for homogeneous catalysis.
Table 2: Potential Ligand Systems Derived from this compound
| Ligand Type | Synthetic Precursor | Potential Metal Ions | Application Area |
| Schiff Base | Salicylaldehyde | Cu(II), Ni(II), Zn(II) | Homogeneous catalysis, model complexes |
| Bidentate Phosphine (B1218219) | Diphenylphosphinobenzaldehyde | Pd(II), Pt(II), Rh(I) | Cross-coupling reactions |
| Amido-carboxylate | Hydrolysis of ester | Lanthanides, Ti(IV) | Polymerization catalysis |
Intermediate in the Synthesis of Macrocycles and Supramolecular Structures
Macrocyclic compounds are of great interest in host-guest chemistry and as biomimetic systems. The bifunctional nature of this compound makes it an excellent candidate for inclusion in macrocyclization strategies. High-dilution condensation reactions of the corresponding diamine (obtained by reduction of a nitro-analogue followed by esterification and subsequent reduction) and a diacyl chloride could lead to the formation of macrocyclic diamides.
The dicyclohexyl groups are expected to be key design elements in the resulting supramolecular structures. Their bulk would likely direct the conformation of the macrocycle, potentially creating a pre-organized cavity for guest binding. Furthermore, the aliphatic nature of the cyclohexyl rings could drive the self-assembly of these macrocycles in polar solvents through hydrophobic interactions, leading to the formation of nanotubes, vesicles, or other ordered aggregates. researchgate.net The non-covalent interactions of such building blocks are fundamental in creating diverse and functional supramolecular materials. researchgate.net
Contribution to the Design of New Chemical Entities with Defined Structural Motifs
Beyond its use as a precursor for larger molecules, this compound itself can be incorporated as a key structural motif in the design of new chemical entities. Anthranilate derivatives, in general, are known to possess a range of biological activities and are used as scaffolds in medicinal chemistry. nih.gov The dicyclohexyl substituents offer a unique way to explore the steric and lipophilic requirements of a particular biological target.
By serving as a starting material, a variety of heterocyclic systems can be constructed. For instance, condensation with appropriate reagents can lead to the formation of quinazolinones, benzodiazepines, or acridones, all of which are important pharmacophores. The dicyclohexyl groups would decorate the periphery of these heterocyclic cores, providing a tool to fine-tune their physical and pharmacological properties. This approach allows for the systematic exploration of structure-activity relationships where the impact of large, non-polar substituents is of interest.
Q & A
Q. What are the optimized synthetic routes for Methyl 2-amino-4,5-dicyclohexylbenzoate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves refluxing substituted benzoate precursors with cyclohexyl derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid). For example, analogous syntheses of methyl-substituted benzoates use reflux conditions (4–6 hours) followed by solvent evaporation and filtration . Optimization includes varying stoichiometry, temperature, and catalyst concentration. For instance, excess aryl acid (1.5–2.0 equivalents) improves cyclization efficiency in benzoxazole derivatives, a strategy applicable to dicyclohexyl-substituted systems .
- Key Parameters :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reflux Duration | 4–15 hours | Prolonged time enhances cyclization |
| Solvent (e.g., EtOH) | Absolute ethanol | Polar aprotic solvents reduce side reactions |
| Acid Catalyst | 5–10 drops glacial AcOH | Excess acid may hydrolyze esters |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : 1H/13C NMR identifies substituent positions and confirms cyclohexyl integration. For example, in analogous fluorobenzoates, aromatic protons appear at δ 6.2–7.8 ppm, while cyclohexyl protons show complex splitting between δ 1.0–2.5 ppm . Mass spectrometry (ESI-MS or GC-MS) verifies molecular ion peaks (e.g., m/z 422.0 [M+H]+ in benzoxazole derivatives ). IR spectroscopy confirms ester (C=O ~1700 cm⁻¹) and amino (N-H ~3400 cm⁻¹) functional groups.
Advanced Research Questions
Q. How can conflicting NMR data for cyclohexyl substituents be resolved in crowded spectral regions?
- Methodological Answer : Overlapping signals in δ 1.0–2.5 ppm (cyclohexyl CH₂ groups) require advanced techniques:
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign axial/equatorial cyclohexyl conformers .
- Variable-Temperature NMR : Reduces signal broadening caused by hindered rotation of bulky substituents .
- Deuterated Solvents : DMSO-d6 or CDCl3 minimizes solvent interference in aromatic regions .
Q. What computational methods predict the steric and electronic effects of dicyclohexyl substitution on reactivity?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model steric hindrance and electron density distribution. For example, lattice energy calculations in acyl hydrazides reveal how bulky groups affect hydrogen-bonding networks . Molecular docking assesses interactions with biological targets (e.g., enzymes), where cyclohexyl groups may occupy hydrophobic pockets.
Q. How do solvent polarity and temperature influence crystallization of this compound?
- Methodological Answer : Crystallization is optimized using mixed solvents (e.g., ethanol/water) to balance solubility and polarity. Slow cooling (0.5°C/min) promotes monocrystalline formation. For example, analogous triazole derivatives crystallize at 139.5–140°C with 97% purity .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for structurally similar benzoate derivatives?
- Methodological Answer : Variations arise from impurities or polymorphic forms. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
